Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H), δ 2.89 (s, 3H), δ 10.2 (br s, 1H), δ 7.2–8.1 (m, 4H) |
| ¹³C NMR | 16.8, 142.3, 169.5 ppm |
| IR | 1654 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H), 680 cm⁻¹ (C–S) |
| MS | m/z 371.4 [M]⁺, 228.1, 143.3 |
| UV-Vis | λₘₐₓ 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) |
Properties
Molecular Formula |
C15H13N7OS2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13N7OS2/c1-7-3-4-10-9(5-7)12-13(16-10)18-14(21-20-12)24-6-11(23)17-15-22-19-8(2)25-15/h3-5H,6H2,1-2H3,(H,16,18,21)(H,17,22,23) |
InChI Key |
MKZYIHJCBVQJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4=NN=C(S4)C |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12N6OS2
- Molecular Weight : 286.4 g/mol
- CAS Number : 825610-06-8
- Density : 1.48 g/cm³ (predicted)
- pKa : 7.74 (predicted) .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of acetamide derivatives. For instance, novel derivatives of acetamide have shown significant antibiofilm activity against various bacterial strains, outperforming standard antibiotics like cefadroxil at equivalent concentrations .
Antifungal Properties
The compound's structure suggests potential antifungal activity due to the presence of thiadiazole and triazine moieties. These functional groups are known for their capacity to disrupt fungal cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
In silico molecular docking studies indicate that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- may act as selective inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This selectivity could lead to reduced side effects compared to non-selective anti-inflammatory drugs .
Study on Antimicrobial Efficacy
A study conducted on various acetamide derivatives demonstrated that certain modifications in the thiadiazole ring enhanced antimicrobial efficacy. The derivatives were tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity .
In Vivo Studies
In vivo studies using animal models have indicated that compounds with similar structures exhibit promising results in reducing inflammation and pain without significant toxicity. These findings support further exploration into their therapeutic applications .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Applications
1.1 Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Thiadiazole derivatives have been extensively studied for their ability to inhibit bacterial growth and serve as potential therapeutic agents against infections. Research indicates that modifications in the thiadiazole structure can enhance antibacterial efficacy. For instance, derivatives similar to acetamide with thiadiazole rings have shown significant activity against various bacterial strains .
1.2 Anticancer Properties
Recent studies have highlighted the potential anticancer effects of thiadiazole-containing compounds. The incorporation of triazine rings into acetamide structures has been linked to increased cytotoxicity against cancer cell lines. These compounds may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
1.3 Enzyme Inhibition
Acetamide derivatives are also explored for their enzyme inhibition capabilities. For example, certain thiadiazole-based compounds have been identified as effective urease inhibitors, which is crucial in treating conditions like kidney stones and peptic ulcers . Molecular docking studies suggest that these compounds interact with the active sites of enzymes, providing insights into their inhibitory mechanisms .
Agricultural Applications
2.1 Pesticidal Activity
Thiadiazole derivatives are investigated for their pesticidal properties. The unique structural features of these compounds allow them to act as effective fungicides and herbicides. Research has demonstrated that acetamide derivatives can inhibit fungal growth and reduce pest populations in agricultural settings . This application is particularly relevant in developing sustainable agricultural practices.
2.2 Plant Growth Regulators
Some studies suggest that compounds with thiadiazole structures can function as plant growth regulators. They may enhance plant growth and resilience against environmental stressors by modulating hormonal pathways within plants . This application could lead to increased crop yields and improved food security.
Material Science Applications
3.1 Synthesis of Metal-Organic Frameworks (MOFs)
The structural versatility of acetamide derivatives allows them to be used in synthesizing metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis . The incorporation of thiadiazole units into MOFs can enhance their stability and functionality.
3.2 Conductive Polymers
Thiadiazole-containing compounds are also being explored for their potential use in conductive polymers. These materials could find applications in electronic devices due to their favorable electrical properties . The integration of such compounds into polymer matrices may lead to advancements in flexible electronics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties, highlighting differences in substituents, heterocyclic systems, and physicochemical characteristics:
Key Comparative Insights:
Substituent Effects: Methyl vs. Alkyl Groups: The target compound’s 5-methyl-thiadiazole and 8-methyl-triazinoindole substituents likely confer moderate lipophilicity compared to bulkier analogs (e.g., 5-butyl or 5-isobutyl in ). This balance may enhance membrane permeability without compromising aqueous solubility . Aromatic vs.
Heterocyclic Core Variations: Triazinoindole vs. Triazinoquinazoline: The triazinoindole in the target compound differs from triazinoquinazoline derivatives () by replacing a quinazoline ring with an indole system. This alteration may influence electron distribution and hydrogen-bonding capacity, affecting target selectivity . Bridged vs. Fused Systems: Pyrimidoindole derivatives () feature fused rings, which could impose conformational rigidity compared to the triazinoindole’s bridged structure.
Synthetic Efficiency :
- Yields for analogs range from 56.6% to 89.4% (), suggesting that steric hindrance from larger substituents (e.g., isobutyl) may reduce reaction efficiency. The target compound’s methyl groups could favor higher synthetic yields if steric effects are minimized.
Biological Activity: Thiadiazole-triazinoindole hybrids are hypothesized to inhibit kinases or DNA topoisomerases, similar to indole-oxadiazole derivatives in , which showed cytotoxic activity against cancer cell lines . The methyl groups in the target compound may reduce toxicity compared to halogenated analogs (e.g., 4-chlorophenyl in ), as halogens often correlate with increased off-target effects.
Preparation Methods
Synthesis of the 5-methyl-1,3,4-thiadiazol-2-yl Intermediate
- The 5-methyl-1,3,4-thiadiazole ring is typically synthesized by cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or their equivalents.
- Commonly, methyl-substituted thiosemicarbazides undergo cyclodehydration under acidic or dehydrating conditions to form the thiadiazole ring.
- Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile with catalysts or dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
- The resulting thiadiazole intermediate is isolated by filtration or extraction and purified by recrystallization.
Synthesis of the 8-methyl-2H-1,2,4-triazino[5,6-b]indol-3-yl Fragment
- The triazinoindole moiety is constructed via cyclization reactions starting from substituted indole derivatives.
- A typical approach involves the reaction of 8-methylindole derivatives with formamide or formamidine reagents under heating to form the triazine ring fused to the indole.
- Microwave-assisted synthesis has been reported to enhance reaction rates and yields for related heterocyclic systems, providing rapid cyclization under controlled temperature and time.
- The triazinoindole intermediate is purified by chromatographic techniques or recrystallization.
Coupling via Thioether Linkage to Form the Final Compound
- The key step involves the formation of a thioether bond between the 2-position of the acetamide and the 3-position of the triazinoindole moiety.
- This is achieved by nucleophilic substitution where the thiol or thiolate form of the triazinoindole derivative reacts with a suitable acetamide derivative bearing a leaving group (e.g., halide).
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere to prevent oxidation of sulfur.
- Base catalysts like potassium carbonate or sodium hydride are used to generate the thiolate anion.
- The final product is isolated by precipitation or extraction and purified by recrystallization or chromatography.
| Step | Intermediate/Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 5-methyl-1,3,4-thiadiazole | Thiosemicarbazide derivative, acid catalyst, reflux in ethanol or acetonitrile | Cyclodehydration to form thiadiazole ring |
| 2 | Synthesis of 8-methyl-2H-1,2,4-triazino[5,6-b]indole | 8-methylindole derivative, formamide/formamidine, microwave irradiation or heating | Cyclization to form fused triazine-indole system |
| 3 | Coupling via thioether bond | Thiolate form of triazinoindole, acetamide derivative with leaving group, base (K2CO3/NaH), DMF/DMSO, inert atmosphere | Nucleophilic substitution to link moieties |
- The multi-step synthesis requires optimization of reaction times, temperatures, and solvent systems to maximize yield and purity.
- Microwave-assisted synthesis has been demonstrated to reduce reaction times significantly for heterocyclic ring formation, improving throughput.
- The sulfur atom in the thiadiazole ring and the thioether linkage are sensitive to oxidation; thus, inert atmosphere and anhydrous conditions are critical during coupling steps.
- Analytical characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the structure and purity of intermediates and final product.
- The acetamide group’s reactivity allows for further functionalization if needed, providing a versatile platform for derivative synthesis.
The preparation of Acetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- involves a carefully orchestrated multi-step synthetic route. It starts with the formation of the thiadiazole and triazinoindole heterocycles, followed by their coupling through a thioether bond to the acetamide backbone. Advances such as microwave-assisted synthesis and controlled reaction environments enhance efficiency and product quality. This methodology provides a robust foundation for producing this compound for research applications and potential further development.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure involves coupling 1,3,4-thiadiazole and triazinoindole moieties. A two-step approach is typically employed:
Thiadiazole precursor synthesis : React 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine as a base (similar to methods in ).
Thiol coupling : Use nucleophilic aromatic substitution (SNAr) to attach the triazinoindole-thiol group under inert conditions (e.g., DMF, 80°C, 12 hours) .
- Optimization : Key parameters include solvent polarity (DMF > DMSO), temperature (70–90°C), and stoichiometric ratios (1:1.2 thiol:precursor). Monitoring via TLC (ethyl acetate/hexane 3:1) ensures reaction completion .
Q. What spectroscopic and chromatographic techniques are critical for structural confirmation?
- 1H/13C NMR : Confirm thioether (-S-) linkage (δ 3.8–4.2 ppm for SCH2) and aromatic protons of the triazinoindole ring (δ 7.5–8.5 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 432.0921 for C17H16N6OS2) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. How can researchers address low yields in thiol coupling reactions?
- Common issues : Competing oxidation of thiols or steric hindrance from the triazinoindole group.
- Solutions :
- Use reducing agents (e.g., DTT) to stabilize thiol intermediates.
- Employ microwave-assisted synthesis (20 minutes at 100°C) to accelerate kinetics .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?
- Software : SHELX (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid visualization) are standard .
- Key parameters : X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) reveal bond angles (e.g., C-S-C ≈ 105°) and torsional strain in the thiadiazole-triazinoindole junction .
| Crystallographic Data | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.57 Å |
| R-factor | < 0.05 |
| Refinement software | SHELXL-2018 |
Q. How can computational modeling predict the compound’s reactivity or tautomeric behavior?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate tautomerism (e.g., thione ↔ thiol forms in triazinoindole) .
- Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. The thioether moiety shows high affinity for hydrophobic binding pockets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in antimicrobial IC50 values may arise from assay conditions (pH, bacterial strain variability).
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
